
ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Synthesis of Pyrazolo[3,4-b]pyridines
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. This process involves cyclocondensation with 1,3-dicarbonyl compounds or their equivalents, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can be further modified to their 1-unsubstituted analogs, highlighting their versatility in organic synthesis (P. S. Lebedˈ et al., 2012).
Crystal Structure and Biological Activities
The crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing its potential in fungicidal and plant growth regulation activities. The study emphasizes the compound's structural uniqueness and its preliminary bioassay outcomes (L. Minga, 2005).
Trifluoromethylated Pyrazoles Synthesis
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and utilized to create trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. This showcases the compound's role in the development of novel fluorescent molecules and potential herbicidal agents, indicating its broad applicability in material science and agriculture (Yan‐Chao Wu et al., 2006).
Antimicrobial and Anticancer Agents
A series of pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrated significant antimicrobial and anticancer activities. This research underscores the compound's foundation in creating therapeutic agents, offering insights into its potential for developing new drugs (H. Hafez et al., 2016).
Corrosion Inhibition
In the industrial sector, derivatives of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, such as pyranpyrazole derivatives, have been found to be effective corrosion inhibitors for mild steel. This application is particularly useful for the pickling process, showcasing the compound's utility in materials science and industrial chemistry (P. Dohare et al., 2017).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a potent agonist of GPR109b . GPR109b, also known as the hydroxycarboxylic acid receptor 2 (HCA2), is a protein that in humans is encoded by the HCAR2 gene. It is a receptor for niacin and is involved in the anti-lipolytic and anti-inflammatory effects of this vitamin in adipocytes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with GPR109b. Activation of GPR109b can lead to the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and subsequent activation of MAP kinase and PI3K pathways . These pathways play crucial roles in cellular processes such as inflammation, metabolism, and cell survival.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with GPR109b. Activation of GPR109b can lead to various cellular responses, including changes in gene expression, protein synthesis, and cellular metabolism . These changes can have significant effects on the cell’s function and behavior.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that can interact with GPR109b .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other bioactive compounds. It interacts with enzymes such as aminotransferases and carboxylesterases, which facilitate its conversion into other derivatives. These interactions are crucial for the compound’s role in metabolic pathways, where it may act as a substrate or inhibitor, influencing the activity of these enzymes .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain carboxylesterases, leading to an accumulation of specific substrates. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aminotransferases and carboxylesterases, which facilitate its conversion into other bioactive compounds. These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. The compound’s involvement in these pathways highlights its potential role in regulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm or nucleus, where it can exert its effects on cellular processes. The compound’s distribution within tissues also influences its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .
Propiedades
IUPAC Name |
ethyl 5-amino-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRQSZBRYRHIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564951 | |
| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70500-80-0 | |
| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






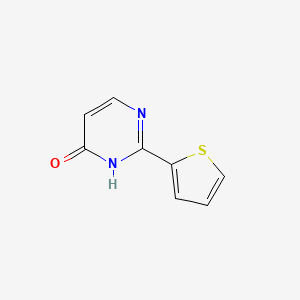


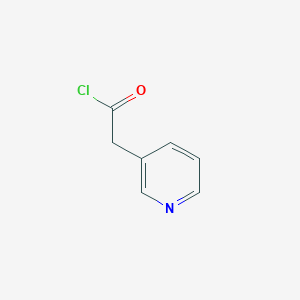

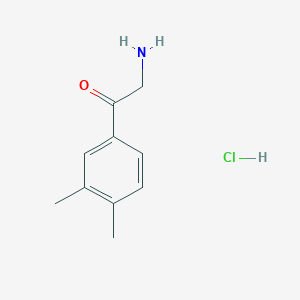

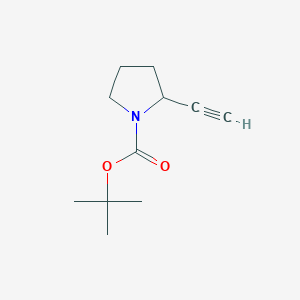
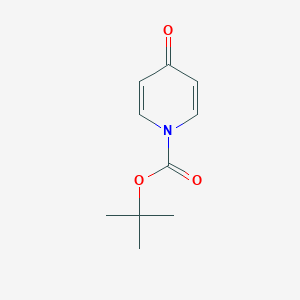
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
